

# Berkeleyamide C: Unraveling the Cross-Reactivity Profile of a Novel Fungal Metabolite

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## Compound of Interest

Compound Name: *Berkeleyamide C*

Cat. No.: *B15601424*

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A comprehensive analysis of the cross-reactivity and target specificity of **Berkeleyamide C**, a secondary metabolite isolated from the fungus *Penicillium rubrum*, is currently hampered by a significant lack of publicly available data. Despite interest in the bioactive compounds produced by this fungal species, specific details regarding the biological targets, mechanism of action, and potential off-target effects of **Berkeleyamide C** remain elusive.

While research has shed some light on the related compound, Berkeleyamide A, which has demonstrated inhibitory activity against caspase-1 and matrix metalloproteinase-3 (MMP-3), this information cannot be reliably extrapolated to **Berkeleyamide C** without a clear understanding of its chemical structure and dedicated biological screening. The subtle structural differences between members of a natural product family can lead to vastly different biological activities and target selectivities.

At present, the scientific literature lacks the fundamental experimental data required to construct a detailed cross-reactivity profile for **Berkeleyamide C**. Key information that is currently unavailable includes:

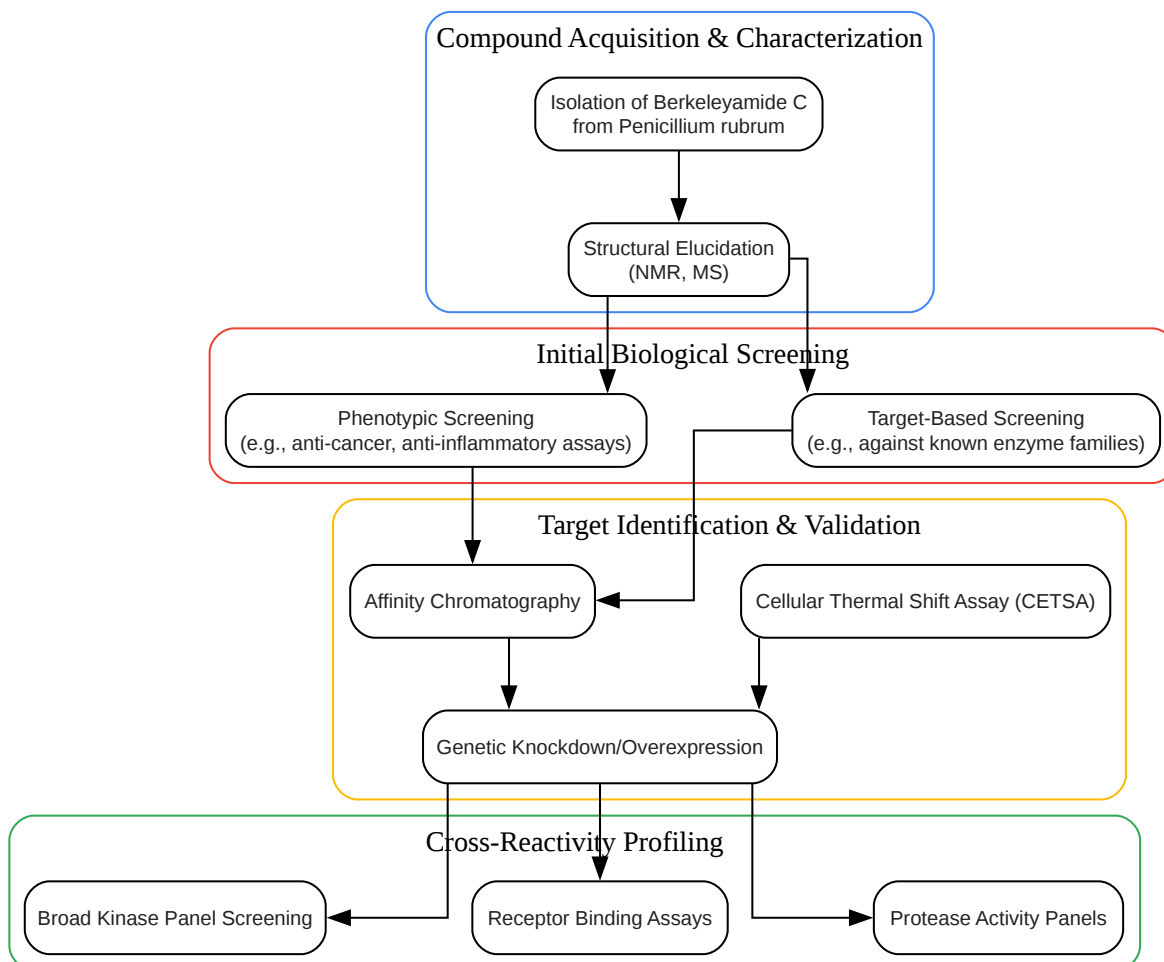
- **Chemical Structure:** The definitive chemical structure of **Berkeleyamide C** has not been widely reported, preventing any in silico or comparative analysis with other known compounds.
- **Primary Biological Target(s):** The specific enzyme(s), receptor(s), or other cellular components that **Berkeleyamide C** interacts with have not been identified.

- **Quantitative Biological Data:** There is no published data on the potency (e.g., IC50, Ki, or EC50 values) of **Berkeleyamide C** against any biological target.
- **Cross-Reactivity Screening Data:** No studies have been published that profile the activity of **Berkeleyamide C** against a broad panel of kinases, proteases, receptors, or other potential off-targets.

Without this foundational information, a meaningful comparison to alternative compounds and the generation of a data-driven cross-reactivity guide is not feasible.

## Future Directions for Profiling Berkeleyamide C

To address the current knowledge gap, a systematic investigation into the biological properties of **Berkeleyamide C** is required. A typical workflow for characterizing the cross-reactivity of a novel natural product would involve the following experimental stages:



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